Product packaging for Dysprosium--nickel (1/5)(Cat. No.:CAS No. 12159-32-9)

Dysprosium--nickel (1/5)

Cat. No.: B14710272
CAS No.: 12159-32-9
M. Wt: 455.97 g/mol
InChI Key: GEYTUDCWKWOJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of Rare-Earth Transition Metal Intermetallics in Advanced Materials Research

Intermetallic compounds formed between rare-earth (R) and 3d transition metals (T) are a significant area of study in materials science due to their fascinating physical properties and wide-ranging technological applications. researchgate.net These materials are at the forefront of research for applications such as permanent magnets, magnetostrictive devices, and materials for magnetic refrigeration. researchgate.net The unique magnetic behavior of these compounds arises from the interplay between the localized magnetism of the rare-earth elements and the itinerant magnetism of the 3d transition metals. researchgate.net

The combination of rare-earth elements, with their large magnetic moments originating from 4f electrons, and transition metals, which can induce strong magnetic ordering, leads to materials with high magnetic anisotropy and Curie temperatures. researchgate.netnih.gov This makes them suitable for high-performance permanent magnets like Nd₂Fe₁₄B and SmCo₅. researchgate.net Furthermore, the ability to tune the magnetic properties by substituting different rare-earth or transition metals allows for the rational design of materials with specific characteristics. mdpi.com

The synthesis method of these intermetallic compounds is a critical parameter that influences their final properties. Techniques such as arc melting, melt-spinning, and high-energy ball milling followed by annealing are employed to produce materials with desired crystalline structures, from polycrystalline to nanocrystalline, each offering different advantages for specific applications. mdpi.com The ongoing research in this field continues to explore new compositions and processing routes to further enhance the performance of these advanced materials. flogen.org

Significance of DyNi₅ within CaCu₅-Type Compounds Research

DyNi₅ is an intermetallic compound that crystallizes in the hexagonal CaCu₅-type structure, belonging to the P6/mmm space group. aip.orgresearchgate.net In this structure, the Dysprosium (Dy) atoms occupy the 1a site, while the Nickel (Ni) atoms are located at two different crystallographic sites: 2c and 3g. aip.org This specific atomic arrangement is a common feature among many rare-earth-transition metal compounds and serves as a basis for a large family of related structures. mdpi.comresearchgate.net

The study of DyNi₅ and its derivatives, such as DyNi₅₋ₓAlₓ, is driven by the interest in understanding the fundamental magnetic interactions and the potential for practical applications. aip.orgresearchgate.net Research has shown that DyNi₅ exhibits ferrimagnetic ordering, where the magnetic moments of the Dy and Ni sublattices are aligned in opposite directions. aip.org The magnetic properties, including the Curie temperature and saturation magnetization, can be significantly altered by substituting Ni with other elements like Aluminum (Al). aip.orgresearchgate.net

Furthermore, DyNi₅ is investigated for its magnetocaloric effect (MCE), which is the change in temperature of a material upon the application of a magnetic field. arxiv.orgresearchgate.netplos.org The exchange interaction between dysprosium and nickel can lead to a remarkable magnetocaloric effect, making these types of intermetallic compounds promising candidates for magnetic refrigeration technology. nih.gov The ability to synthesize single-phase DyNi₅ and related compounds through methods like potentiostatic electrolysis further facilitates detailed investigations into their structural and magnetic properties. mdpi.comresearchgate.net

Interactive Data Tables

Table 1: Key Properties of DyNi₅.

Table 2: Calculated Total Magnetic Moments for DyNi₅₋ₓSiₓ compounds. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula DyNi5 B14710272 Dysprosium--nickel (1/5) CAS No. 12159-32-9

Properties

CAS No.

12159-32-9

Molecular Formula

DyNi5

Molecular Weight

455.97 g/mol

IUPAC Name

dysprosium;nickel

InChI

InChI=1S/Dy.5Ni

InChI Key

GEYTUDCWKWOJOR-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Ni].[Ni].[Ni].[Dy]

Origin of Product

United States

Synthesis and Growth Methodologies for Dysprosium Nickel 1/5 Systems

Conventional Metallurgical Approaches for DyNi₅ Compound Synthesis

Conventional metallurgical methods are the cornerstone for producing high-purity, crystalline DyNi₅. These techniques rely on melting and controlled solidification of the constituent elements to form the desired intermetallic phase.

Arc-Melting and Subsequent Annealing Protocols

Arc-melting is a widely used and effective method for synthesizing polycrystalline intermetallic compounds like DyNi₅ from their constituent elements. ub.edu The process begins with weighing stoichiometric amounts of high-purity dysprosium and nickel. These elements are placed on a water-cooled copper crucible within a furnace chamber. ub.edu A high-purity argon atmosphere is established in the chamber to prevent oxidation of the highly reactive rare-earth element during melting. ub.eduuacj.mx

An electric arc is generated between a non-consumable tungsten electrode and the raw materials, causing them to melt and form an alloy ingot. ub.edu To ensure chemical homogeneity, the resulting ingot is typically flipped over and re-melted multiple times. ub.edu

Following the melting process, a crucial annealing step is often performed. This thermal treatment is designed to relieve internal stresses, improve the crystal structure, and ensure the formation of a single-phase compound. While specific annealing protocols for DyNi₅ are not extensively detailed in the available literature, a general procedure for similar rare-earth intermetallics involves sealing the as-cast ingot in a quartz tube under an inert atmosphere and heating it at an elevated temperature for an extended period. For a related series of alloys, an annealing temperature of 1400°C for 4 hours was utilized. ub.edu

Parameter Typical Value/Condition Purpose
Starting Materials High-purity Dy and Ni elementsTo ensure a high-purity final compound.
Atmosphere High-purity Argon (Ar)Prevents oxidation of reactive elements. ub.eduuacj.mx
Crucible Water-cooled copper hearthPrevents contamination from the crucible. ub.edu
Melting Process Multiple melting/flipping cyclesTo ensure chemical homogeneity of the ingot. ub.edu
Annealing High temperature for several hoursTo promote phase purity and crystallinity. ub.edu

This table presents a generalized summary of arc-melting and annealing parameters for rare-earth intermetallics, applicable to DyNi₅.

Single Crystal Growth Techniques for DyNi₅ and Related Phases

The study of the intrinsic physical properties of materials, particularly those with anisotropic characteristics like DyNi₅, necessitates the use of single crystals. The Czochralski and Bridgman-Stockbarger methods are two prominent techniques for growing large, high-quality single crystals from a melt.

The Czochralski method , also known as crystal pulling, has been successfully used to prepare DyNi₅ single crystals. wikipedia.org The process starts with a polycrystalline DyNi₅ charge, synthesized via arc-melting, which is melted in a crucible. inc42.com A seed crystal with a specific crystallographic orientation is introduced into the melt and then slowly pulled upwards while being rotated. inc42.com By carefully controlling the pulling rate, rotation speed, and temperature gradients, a large cylindrical single crystal (boule) with the same orientation as the seed is grown. inc42.com This method allows for the production of large, high-purity crystals with a controlled orientation. numberanalytics.com

The Bridgman-Stockbarger method is another melt-growth technique suitable for producing single crystals of intermetallic compounds. numberanalytics.comwikipedia.org In this process, the polycrystalline material is placed in a crucible, which is then slowly moved through a furnace with a sharp temperature gradient. ontosight.aiinflibnet.ac.in The material melts in the hotter zone and then directionally solidifies as it moves into the cooler zone, ideally forming a single crystal. numberanalytics.cominflibnet.ac.in This method can be implemented in either a vertical or horizontal configuration and is advantageous for materials where maintaining a stable melt surface is challenging. wikipedia.org

Technique Principle Key Advantages for DyNi₅
Czochralski Pulling a crystal from a melt using a seed. wikipedia.orgProduces large, high-purity, and orientation-controlled crystals. numberanalytics.com
Bridgman-Stockbarger Directional solidification of a melt in a temperature gradient. ontosight.aiSuitable for a wide range of materials; can minimize thermal stress. wikipedia.org

This table provides a comparative overview of single crystal growth techniques applicable to DyNi₅.

Non-Equilibrium and Advanced Fabrication Methods

Beyond conventional melting techniques, advanced fabrication methods are employed to produce DyNi₅ with novel microstructures, such as nanocrystalline or amorphous phases, which can exhibit unique properties.

High Energy Ball Milling for Nanocrystalline DyNi₅ Derivatives

High-energy ball milling, a form of mechanical alloying, is a solid-state powder processing technique used to synthesize materials with non-equilibrium structures, including nanocrystalline and amorphous phases. durham.ac.ukcore.ac.uk The process involves sealing powders of the constituent elements (dysprosium and nickel) in a vial with hardened steel or tungsten carbide balls. The vial is then subjected to high-energy impacts, causing the powder particles to be repeatedly fractured and cold-welded. numberanalytics.com

This severe plastic deformation leads to a significant refinement of the grain size down to the nanometer scale. mdpi.com Key process parameters that influence the final product include the type of mill, milling speed, milling time, the ball-to-powder weight ratio, and the milling atmosphere (typically inert, like argon, to prevent contamination). numberanalytics.comresearchgate.net This method is advantageous for producing large quantities of nanocrystalline powders which can then be consolidated into bulk materials. nih.gov

Electrochemical Synthesis and Co-Electroreduction for Dy-Ni Intermetallics

Electrochemical synthesis in molten salts offers a high-temperature route to produce Dy-Ni intermetallic compounds, including DyNi₅. mdpi.com This method involves the co-electroreduction of dysprosium and nickel ions from a molten salt electrolyte onto a cathode. mdpi.comresearchgate.net

Research has demonstrated the successful synthesis of various Dy-Ni phases by potentiostatic electrolysis in a molten KCl-NaCl-CsCl eutectic mixture containing DyCl₃ and NiCl₂ at temperatures around 823 K (550 °C). mdpi.comresearchgate.net By controlling the electrolysis potential and the concentration ratio of Dy³⁺ to Ni²⁺ ions in the melt, different intermetallic phases can be selectively formed. mdpi.com For instance, the formation of DyNi₂, DyNi₃, and DyNi₅ has been confirmed through this method. researchgate.netresearchgate.net The process allows for the formation of alloys under kinetic control, which is advantageous given the large difference in the standard electrode potentials of dysprosium and nickel. mdpi.com

Parameter Value/Condition Significance
Electrolyte KCl-NaCl-CsCl or NaCl-KCl eutectic mixtureProvides a molten medium for ion transport. mdpi.comresearchgate.net
Reactants DyCl₃ and NiCl₂Source of dysprosium and nickel ions. mdpi.com
Temperature 823 K - 973 K (550 °C - 700 °C)Ensures the electrolyte is molten and facilitates diffusion. mdpi.comresearchgate.net
Electrode Tungsten or NickelCathode material for the deposition of the alloy. mdpi.comresearchgate.net
Electrolysis Potential -1.7 V to -2.1 V (vs. Ag/AgCl)Determines which intermetallic phase is formed. mdpi.comresearchgate.net

This table summarizes typical conditions for the electrochemical synthesis of Dy-Ni intermetallics.

Electronic Structure and Band Theory of Dysprosium Nickel 1/5 Compounds

Computational Methodologies for Electronic Structure Calculations

The investigation of the electronic properties of DyNi₅ relies on sophisticated computational techniques that can accurately model the behavior of electrons in this multi-atom system. These methods form the bedrock of our understanding of its electronic structure.

Density Functional Theory (DFT) Applications in DyNi₅ Research

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including solids. wikipedia.orgpsi-k.net Its application in materials science allows for the prediction and interpretation of complex system behaviors at the atomic scale. wikipedia.org In the context of DyNi₅ and related intermetallic compounds, DFT calculations are crucial for optimizing synthesis pathways, predicting phase transition behaviors, and analyzing microscopic molecular interactions. nih.gov DFT enables the calculation of critical molecular-level descriptors, such as molecular orbital energy levels and atomic charge distributions, which are essential for understanding the material's properties. nih.gov

Local Spin Density Approximation (LSDA) and LSDA+U Approaches for Correlated Electron Systems

The Local Spin Density Approximation (LSDA) is a common approximation within DFT. However, for materials with strongly correlated electrons, such as those containing rare-earth elements like Dysprosium with its open f shells, standard LSDA can be insufficient. aps.orgvermiliontower.com To address this, the LSDA+U method was introduced, which incorporates an on-site Hubbard repulsion term (U) to better describe the localization of these correlated electrons. aps.orgvermiliontower.com This approach has been successfully applied to DyNi₅ to account for the strong electron correlations in the 4f shell of the Dysprosium ion. researchgate.net The LSDA+U method is computationally less demanding than some other methods for correlated systems, making it suitable for larger and more complex systems. mpg.de A key challenge in the LSDA+U method is the "double counting" of electron interactions, which is addressed by subtracting a correction term. vermiliontower.commpg.de

Tight Binding Linear Muffin-Tin Orbitals (TB-LMTO) Method

The Tight-Binding Linear Muffin-Tin Orbital (TB-LMTO) method is another powerful tool for electronic structure calculations. arxiv.orgresearchgate.net This method is based on the "collection of atoms" viewpoint, which is particularly suitable for systems where electrons are relatively localized. ucdavis.edu The TB-LMTO method has been employed in the study of the DyNi₅₋ₓAlₓ system. researchgate.net It provides a framework for understanding the electronic band structure by considering the linear combination of atomic orbitals. The full-potential implementation of the LMTO method allows for accurate calculations of total energies and forces. ucdavis.edu In some studies of DyNi₅, the LSDA+U method has been used in conjunction with the TB-LMTO approach. researchgate.net

Analysis of Electronic Band Structure and Density of States in DyNi₅

The electronic band structure and density of states (DOS) provide a detailed picture of the available energy levels for electrons within a material and are crucial for interpreting its physical properties. youtube.comcam.ac.uk

Total and Partial Density of States (DOS) for Dy 4f, 5d, and Ni 3d Orbitals

The total density of states (TDOS) represents the number of available electronic states at each energy level for the entire system. scm.comquestaal.org The partial density of states (PDOS) further breaks this down, showing the contribution of specific atomic orbitals to the total DOS. scm.comresearchgate.net For DyNi₅, spin-polarization calculations within the LSDA+U framework have been performed to determine the total and partial densities of states for the Dy 4f, Dy 5d, and Ni 3d orbitals. researchgate.net These calculations reveal the distribution of electronic states for each spin direction. researchgate.net The analysis of PDOS is critical for understanding the hybridization between different orbitals, such as the overlap between Ru d-, P p-, and Eu f-orbitals in a related skutterudite (B1172440) compound, which can influence properties like thermoelectric performance. researchgate.net

Below is an interactive table summarizing the key orbital contributions to the density of states in DyNi₅ based on computational studies.

OrbitalKey Features in Density of States
Dy 4f Exhibits strong localization and is significantly influenced by electron correlation effects. The LSDA+U method is crucial for an accurate description of these states. researchgate.net
Dy 5d Contributes to the overall electronic structure and hybridization with Ni 3d states.
Ni 3d Forms a significant part of the density of states around the Fermi level and is subject to electron correlation effects. researchgate.net

Electron Correlation Effects in Ni 3d Bands of DyNi₅

Electron correlation effects, which arise from the interactions between electrons, play a significant role in determining the electronic properties of materials containing transition metals like nickel. anl.gov In ferromagnetic materials like Ni, these correlations influence the filling of the narrow 3d bands and the high density of states near the Fermi level. anl.gov While standard DFT approximations can sometimes fall short in describing these effects, more advanced methods are employed to capture their impact. researchgate.net In Ni and its alloys, correlation effects can lead to phenomena like the sharpening of Auger spectra features. elsevierpure.com For DyNi₅, the LSDA+U approach explicitly includes a correction for the on-site Coulomb repulsion, which is a key aspect of electron correlation, particularly for the more localized electrons. researchgate.net The pressure-induced broadening of 3d valence bands in transition metals can diminish the importance of these Coulomb correlations. anl.gov

Orbital Hybridization and Band Polarization Phenomena

The magnetic behavior of RNi₅ compounds (where R is a rare-earth element like Dy) is significantly influenced by the polarization of the electronic bands, a result of various exchange interactions and orbital hybridizations.

Furthermore, the 5d band of dysprosium is also polarized by the surrounding nickel atoms through 5d-3d exchange interactions. This polarization is dependent on the local environment, specifically the number of neighboring magnetic 3d atoms and the magnitude of their magnetic moments. researchgate.net The total 5d band polarization can therefore be seen as a sum of contributions from the local 4f-5d interaction and the inter-atomic 5d-3d hybridization.

Studies on related RNi₅ systems show that the polarization of the R 5d band is a general feature. For instance, in compounds where the rare-earth element is non-magnetic, like lanthanum in LaNi₅, there is still a polarization of the 5d band due to hybridization with the nickel 3d states. This highlights the importance of the transition metal in influencing the electronic structure of the rare-earth component.

When a third element (X), such as aluminum (Al) or copper (Cu), is substituted into the DyNi₅ lattice, it introduces further complexity to the band structure. The 3d electrons of nickel will also hybridize with the electronic states of the substituent atom.

Ni 3d-Al Interactions: The introduction of aluminum, which has p-electrons in its valence shell, leads to hybridization between the Ni 3d and Al 3p states. This can alter the density of states at the Fermi level and modify the magnetic and electronic properties of the compound.

Ni 3d-Cu Interactions: Copper, with its filled 3d shell, also influences the electronic structure through hybridization. The interaction between Ni 3d and Cu 3d states can lead to changes in the bandwidth and the position of the Fermi level, which in turn affects the magnetic and optical properties.

The nature and strength of these inter-atomic hybridizations are critical in determining the electronic and magnetic ground state of substituted DyNi₅ compounds.

Optical Spectroscopy Investigations of Electronic Transitions

Optical spectroscopy provides a powerful tool for probing the electronic band structure of materials by examining how they interact with light. In the context of DyNi₅ and its derivatives, techniques such as measuring optical conductivity, permittivity, and reflectivity reveal details about interband electronic transitions.

Studies on the DyNi₅-ₓCuₓ system have shown that the substitution of nickel with copper significantly alters the optical properties. The optical conductivity spectra of these compounds exhibit features that are characteristic of interband electronic transitions. As the copper concentration (x) increases, notable changes in the spectra are observed, indicating a modification of the electronic band structure.

The primary absorption mechanism in the infrared region of the spectrum is attributed to intraband transitions of conduction electrons. However, at higher energies, interband transitions become dominant. These transitions involve the excitation of electrons from occupied states below the Fermi level to unoccupied states above it. The energy at which these interband transitions begin provides valuable information about the band gaps and the density of states near the Fermi level.

In DyNi₅-ₓCuₓ, the substitution of Cu for Ni leads to a filling of the 3d band, which causes a shift in the Fermi level. This shift directly influences the energies of possible interband transitions, which is reflected in the changes observed in the optical conductivity spectra.

The complex dielectric permittivity and the reflectivity spectra of DyNi₅-ₓCuₓ alloys also provide insights into their electronic structure. The real and imaginary parts of the dielectric function are related to the polarization and absorption of light in the material, respectively.

Analysis of these spectra allows for the identification of the main interband absorption bands. For the DyNi₅-ₓCuₓ series, the experimental data can be compared with theoretical calculations of the electronic structure to assign the observed spectral features to specific electronic transitions between different bands. These investigations help to build a comprehensive picture of how the electronic states are distributed in energy and how this distribution evolves with changes in the chemical composition of the alloy.

Magnetic Ordering and Interactions in Dysprosium Nickel 1/5 Intermetallics

Magnetic Ordering Phenomena in DyNi₅: Ferrimagnetism and Spin Fluctuations

The magnetic structure of DyNi₅ is characterized by ferrimagnetic ordering, where the magnetic moments of the Dy and Ni sublattices align in an antiparallel fashion. This results in a net spontaneous magnetization below a critical temperature, known as the Curie temperature (TC). Beyond this temperature, the material transitions into a paramagnetic state. wikipedia.org The magnetic behavior is further complicated by the presence of spin fluctuations, which are particularly significant in nickel-rich rare-earth compounds.

Temperature Dependence of Magnetic Susceptibility and Magnetization

The magnetic susceptibility and magnetization of DyNi₅ are strongly dependent on temperature. Below the Curie temperature, DyNi₅ exhibits spontaneous magnetization. wikipedia.org As the temperature increases towards TC, thermal energy increasingly disorders the alignment of the magnetic moments, causing the magnetization to decrease. arxiv.org Above the Curie temperature, in the paramagnetic region, the magnetic susceptibility generally follows the Curie-Weiss law. However, in some nickel-rich rare-earth compounds, deviations from this behavior are observed, with a maximum in the temperature dependence of the ZFC-FC magnetization being linked to spin fluctuation effects. researchgate.net For instance, in the related Gd₁₋ₓCeₓNi₅ system, a maximum around 100 K in the ZFC-FC magnetization for CeNi₅ is attributed to spin fluctuations. researchgate.net The temperature dependence of magnetization at low temperatures in ferromagnetic materials can often be described by Bloch's T3/2 law, which accounts for the excitation of spin waves. wikipedia.org

Interactive Data Table: Magnetic Properties of RNi₅ Compounds

CompoundCurie Temperature (TC) (K)Saturation Magnetization (μB/f.u.)
GdNi₅326.3
TbNi₅256.1
DyNi₅127.5
HoNi₅97.8
ErNi₅96.9

Spin Fluctuation Models in Nickel-Rich Rare-Earth Compounds

Spin fluctuations, which are temporal and spatial variations in the spin density, play a crucial role in the magnetic properties of nickel-rich rare-earth compounds like DyNi₅. researchgate.netaps.org These fluctuations are a characteristic feature of itinerant electron systems where the magnetic moments are not strictly localized to atomic sites. In these materials, the 3d electrons of nickel are not fully localized, and their magnetic state is sensitive to the local environment and interactions.

The theory of spin fluctuations is essential for understanding the magnetism of metals, particularly around magnetic instability points. nih.gov In exchange-enhanced paramagnets, such as some R-Ni compounds, the temperature dependence of magnetic susceptibility can transition from a T² dependence at low temperatures to a Curie-Weiss behavior at higher temperatures, a phenomenon explained by spin fluctuation models. researchgate.net The presence of a magnetic rare-earth element can quench these spin fluctuations due to the internal fields created. researchgate.net In some nickelates, spin fluctuations are considered a secondary effect compared to charge fluctuations in driving magnetic ordering in bulk materials, but they can become dominant in low-dimensional structures. aps.org

Dysprosium and Nickel Magnetic Moments in DyNi₅

Site-Dependent Magnetic Moments of Nickel (2c and 3g positions)

The crystal structure of DyNi₅ is of the hexagonal CaCu₅-type, where the nickel atoms occupy two distinct crystallographic sites: the 2c and 3g sites. The local environment of the nickel atoms at these two sites is different, leading to a dependence of the induced nickel magnetic moment on its crystallographic position. researchgate.net The magnitude of the induced moment on a nickel atom is influenced by its proximity and the number of neighboring dysprosium atoms. Therefore, the nickel moments at the 2c and 3g sites are not identical. This site-dependent magnetic moment is a consequence of the varying local magnetic environment and the hybridization between the Ni 3d and Dy 5d electronic states.

Exchange Interactions and Magnetic Anisotropy in DyNi₅ Compounds

The magnetic ordering and the alignment of the magnetic moments in DyNi₅ are governed by a complex interplay of exchange interactions and magnetic anisotropy.

The primary exchange interactions at play are:

4f-4f interaction: The indirect exchange interaction between the localized 4f moments of the dysprosium ions, mediated by the conduction electrons (RKKY interaction). This interaction is relatively weak.

3d-3d interaction: The direct exchange interaction between the itinerant 3d electrons of the nickel atoms. In DyNi₅, this interaction is not strong enough to produce spontaneous magnetism in the nickel sublattice alone.

4f-3d interaction: The inter-sublattice exchange interaction between the dysprosium 4f moments and the nickel 3d moments. This is the strongest exchange interaction in DyNi₅ and is responsible for the high Curie temperature and the antiparallel alignment of the Dy and Ni moments.

4f-3d and 4f-5d-3d Exchange Interactions

In R-T intermetallics, where R is a rare earth element and T is a transition metal, the magnetic coupling is intricate. The primary magnetic moments are carried by the localized 4f electrons of the rare earth ions (Dysprosium in this case). However, the ordering of these moments is not direct but is mediated through the conduction electrons.

Short-Range Exchange Interactions and Their Contribution to Band Polarization

While the 4f-3d interaction establishes the primary magnetic ordering, short-range exchange interactions are also significant, particularly in describing the polarization of the electronic bands. The polarization of the Dy 5d band is a result of two main contributions: the local 4f-5d exchange interaction and the hybridization between the 5d and 3d bands from neighboring atoms. researchgate.net This hybridization is a form of short-range exchange interaction. researchgate.netvedantu.com

Analysis of Magnetocrystalline Anisotropy in R-T Intermetallics

Magnetocrystalline anisotropy refers to the dependence of a material's internal energy on the direction of its magnetization with respect to the crystal lattice. wikipedia.org This property is of fundamental importance in permanent magnets. The primary source of magnetocrystalline anisotropy is the spin-orbit interaction. wikipedia.org In rare-earth-transition-metal (R-T) intermetallics, the anisotropy is predominantly determined by the rare-earth element due to the strong spin-orbit coupling of the 4f electrons. researchgate.net

For DyNi₅, which crystallizes in the hexagonal CaCu₅-type structure, the magnetocrystalline anisotropy is significant. nih.govresearchgate.net The hexagonal c-axis is the hard direction for magnetization, meaning it is energetically unfavorable for the magnetic moments to align along this axis. nih.gov The easy direction of magnetization lies within the basal plane (the 001 plane). nih.gov Within this plane, there is a smaller anisotropy energy between the a-axis and the b-axis, with the b-axis being the easy axis. nih.govresearchgate.net The anisotropy energy between these two axes is relatively small, on the order of 10⁴ J/m³. nih.govresearchgate.net This small energy barrier can lead to a reorientation of the magnetic moment at low temperatures. nih.gov

Effects of Elemental Substitution on Magnetic Properties

The magnetic properties of DyNi₅ can be significantly altered by substituting either Dysprosium or Nickel with other elements. This substitution modifies the exchange interactions, the density of states at the Fermi level, and the crystal lattice parameters, leading to changes in magnetic moments and ordering temperatures.

Modulation of Magnetic Moments and Ordering with Aluminum and Copper Substitution

Aluminum Substitution:

Replacing Nickel with Aluminum in DyNi₅₋ₓAlₓ has a pronounced effect on the magnetic behavior. As the aluminum content (x) increases, the ferromagnetic-like ordering is maintained for x up to at least 1.5, though the saturation magnetization generally decreases. This decrease is primarily attributed to the dilution of the magnetic Ni sublattice and a reduction in the 3d-4f exchange interactions due to the introduction of non-magnetic aluminum, which alters the electronic band structure through the hybridization of Ni 3d and Al 3p states. researchgate.net The Curie temperature also shows a dependence on the aluminum concentration.

Magnetic and Structural Parameters for DyNi₅₋ₓAlₓ Alloys
Composition (x)Saturation Magnetization (Mₛ) at 5K (μB/f.u.)Curie Temperature (T_C) (K)Crystal Structure Type
07.1910.4CaCu₅
16.3810.1CaCu₅
1.57.288.3CaCu₅
2-7.7CaCu₅
2.5-2.1YCo₃Ga₂
3--YCo₃Ga₂

Copper Substitution:

Magnetic Behavior of Pseudobinary DyₓLa₁₋ₓNi₅ Systems

In the pseudobinary system DyₓLa₁₋ₓNi₅, substituting the magnetic Dysprosium ion with non-magnetic Lanthanum provides a way to study the evolution of magnetic ordering. LaNi₅ itself is a Pauli paramagnet, exhibiting spin fluctuation behavior. researchgate.net As Dysprosium is introduced, a transition to a ferrimagnetic type of ordering occurs for x ≥ 0.2. researchgate.net

The 4f-3d exchange interactions, mediated by the 5d band, are responsible for this induced magnetism. The polarization of the Dy 5d band arises from both local 4f-5d exchange and hybridization with the 3d and 5d bands of neighboring atoms through short-range interactions. researchgate.net Interestingly, the mean effective magnetic moment of nickel tends to decrease as the concentration of dysprosium increases. researchgate.net This behavior can be described within the spin fluctuation model. researchgate.net The magnetic moments at the two distinct nickel crystallographic sites (2c and 3g) are different due to their varied local environments, with the 3g sites generally exhibiting a higher magnetic moment. researchgate.net

Calculated Nickel Magnetic Moments in DyₓLa₁₋ₓNi₅ researchgate.net
Composition (x)Magnetic Moment at Ni(3g) site (μB)Magnetic Moment at Ni(2c) site (μB)
10.220.14
0.670.160.08
0.330.130.06

Low-Temperature Magnetic Phenomena

DyNi₅ and its substituted variants exhibit several interesting magnetic phenomena at low temperatures. In pure DyNi₅, a reorientation of the magnetic moment has been observed at approximately 6.5 K. nih.gov At this temperature, the easy axis of magnetization appears to shift from the b-axis to the a-axis within the basal plane, a consequence of the small magnetocrystalline anisotropy in this plane. nih.gov

In aluminum-substituted alloys, the magnetic behavior at low temperatures can become more complex. For instance, in DyNi₂.₅Al₂.₅, a field-induced magnetic transition is observed at temperatures below 5 K. This suggests the existence of at least two different possible spin arrangements that are close in energy. Furthermore, for the DyNi₂Al₃ alloy, measurements of the inverse susceptibility versus temperature suggest the possibility of more than one ordered magnetic state below 25 K. nih.gov Such complex low-temperature behavior highlights the delicate balance and competition between different magnetic interactions, which can be tuned by elemental substitution.

Magnetic Hysteresis and Coercivity Mechanisms

Magnetic hysteresis is a hallmark of ferromagnetic and ferrimagnetic materials, representing the memory of the material to a previously applied magnetic field. When a magnetic field is applied to DyNi₅ and then removed, the material retains a certain magnetization, known as remanence. The magnetic field required to bring this remanence back to zero is termed coercivity. The relationship between the applied magnetic field (H) and the resulting magnetization (M) is depicted by a hysteresis loop.

The coercivity in magnetic materials is fundamentally linked to the mechanisms that impede the reversal of magnetization. These mechanisms can be broadly categorized as those dependent on the nucleation of reverse magnetic domains and those related to the pinning of domain walls at microstructural defects. For rare-earth-transition metal intermetallics, the coercivity mechanism is often a complex interplay of these factors. In some systems, such as certain Ce-Y-Pr-Fe-B films, the coercivity is determined to be a mixture of nucleation and pinning mechanisms, with nucleation being the dominant factor. mdpi.com The reversal of magnetization begins with the formation of small regions of oppositely oriented magnetic moments (nucleation), which then grow and sweep through the material.

Table 1: Key Magnetic Properties Related to Hysteresis

PropertySymbolDescription
RemanenceMᵣThe residual magnetization in a material after an external magnetic field is removed.
CoercivityHcThe intensity of the applied magnetic field required to reduce the magnetization of a material to zero after the magnetization has reached saturation.
Saturation MagnetizationMₛThe maximum possible magnetization of a material, where all magnetic domains are aligned with the external magnetic field.

This table presents the fundamental parameters that characterize the magnetic hysteresis loop of a material.

Relaxation Processes: Orbach Relaxation in Dysprosium-Containing Magnet Systems

Magnetic relaxation refers to the process by which a magnetic system returns to its thermal equilibrium state after being perturbed, for instance, by a change in the external magnetic field. In dysprosium-containing magnetic systems, particularly single-molecule magnets (SMMs), one of the key mechanisms governing the relaxation of magnetization at higher temperatures is the Orbach process. nih.govnih.gov

The Orbach process is a two-phonon, thermally activated mechanism. nih.govnih.gov It involves the absorption of a phonon by the spin system, which excites it from the ground state to a real, higher-energy crystal field state. Following this excitation, the system can relax back to the ground state with a reversed spin orientation by emitting a phonon. For this process to be efficient, the energy of the absorbed phonon must be resonant with the energy difference between the ground and the excited state. nih.gov The relaxation time (τ) associated with the Orbach process exhibits a characteristic exponential dependence on temperature (T), described by the Arrhenius law:

τ = τ₀ * exp(Ueff / k_B T)

where τ₀ is the pre-exponential factor, Ueff is the effective energy barrier for spin reversal (related to the energy of the excited crystal field level), and k_B is the Boltzmann constant. nih.gov

X-ray Diffraction (XRD) for Structural Elucidation

X-ray diffraction (XRD) stands as a cornerstone technique for unraveling the crystal structure of materials. By analyzing how X-rays are scattered by the electron clouds of atoms within a crystal lattice, researchers can deduce the arrangement of these atoms. fiveable.me

Powder X-ray diffraction (PXRD) is an indispensable tool for identifying the crystalline phases present in a sample and for precisely measuring the dimensions of its unit cell, known as lattice parameters. nih.govuno.edu In the study of DyNi₅, PXRD confirms its crystallization in the hexagonal CaCu₅-type structure. researchgate.net This technique is crucial for ensuring the phase purity of synthesized samples.

The analysis of PXRD patterns allows for the precise determination of the lattice parameters 'a' and 'c'. youtube.com These parameters are fundamental in understanding the material's structural response to various stimuli, such as temperature changes or the introduction of dopants.

Table 1: Lattice Parameters of DyNi₅ Determined by PXRD
CompoundLattice Parameter 'a' (Å)Lattice Parameter 'c' (Å)Crystal Structure
DyNi₅4.8863.965Hexagonal (CaCu₅-type)

For a more detailed and accurate determination of the atomic arrangement, single-crystal X-ray diffraction is employed. creative-biostructure.comspbu.rucarleton.edufzu.cz This technique uses a single, well-formed crystal, which produces a diffraction pattern of sharp, distinct spots. fiveable.me Analysis of this pattern provides the precise coordinates of each atom within the unit cell, as well as bond lengths and angles. creative-biostructure.comcarleton.edu

In the CaCu₅-type structure of DyNi₅, the dysprosium (Dy) atoms occupy the 1a crystallographic site, while the nickel (Ni) atoms are distributed between two distinct sites: 2c and 3g. researchgate.net Single-crystal XRD is essential for accurately determining the positions of these atoms, which is critical for understanding the magnetic interactions within the compound.

Table 2: Atomic Wyckoff Positions in DyNi₅
AtomWyckoff Positionxyz
Dy1a000
Ni12c1/32/30
Ni23g1/201/2

Rietveld refinement is a powerful computational method used to analyze powder diffraction data. wikipedia.org It involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimentally measured pattern. wikipedia.orgyoutube.com This technique allows for the refinement of various structural parameters, including lattice parameters, atomic positions, and site occupancies, providing a highly accurate crystal structure model. semanticscholar.orgdoebelin.org

In operando X-ray diffraction is a specialized technique that allows for the real-time monitoring of structural changes in a material as it undergoes a physical or chemical process. unibo.itchemrxiv.orgresearchgate.netsdu.dk This is particularly valuable for studying materials used in applications like batteries or catalysis, where the structure may evolve during operation. unibo.ityoutube.com For DyNi₅, this technique could be used to observe phase transitions or changes in lattice parameters under varying temperature or pressure conditions.

While conventional diffraction techniques are excellent for determining the average, long-range crystal structure, Pair Distribution Function (PDF) analysis provides insight into the local or short-range atomic order. researchgate.netiphy.ac.cnresearchgate.net This is achieved by analyzing both the Bragg peaks and the diffuse scattering in a diffraction pattern. iphy.ac.cn PDF analysis is particularly useful for studying materials with nanoscale ordering or amorphous components. berkeley.edu For DyNi₅, PDF could reveal subtle local distortions or ordering that are not apparent from average structure models.

Spectroscopic Probes of Electronic and Magnetic States

Spectroscopic techniques are essential for probing the electronic and magnetic properties of materials by examining the interaction of electromagnetic radiation with the sample.

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides information about the local electronic structure and coordination environment of a specific atom. nih.govdiamond.ac.ukmaterialsproject.orgnih.govwikipedia.org By tuning the X-ray energy to a specific absorption edge of an element, one can probe the unoccupied electronic states and the local atomic arrangement around that element. diamond.ac.uk

Neutron scattering is another powerful tool for investigating the magnetic structure and dynamics of materials. arxiv.orgnih.govornl.govornl.gov Neutrons have a magnetic moment that interacts with the magnetic moments of atoms in a material, making them highly sensitive to magnetic ordering. nih.govresearchgate.net

Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. wikipedia.orgcreative-biostructure.com This technique is particularly sensitive to the electronic and magnetic properties of a material and can provide detailed information about the electronic transitions and the magnetic state of the atoms. wikipedia.orgnih.govumich.edu

Computational Materials Science and Theoretical Modeling of Dyni5

First-Principles Calculations for Atomic and Electronic Structures

First-principles calculations, rooted in density functional theory (DFT), offer a fundamental approach to understanding the electronic and magnetic properties of materials without relying on empirical parameters. osti.gov These methods have been instrumental in elucidating the behavior of DyNi₅.

The accurate theoretical description of materials containing heavy elements like dysprosium necessitates the inclusion of relativistic effects. mpg.de For DyNi₅, relativistic correlations, particularly spin-orbit coupling, are crucial as they play a significant role in determining the magnetic anisotropy and the intricate magnetic ordering. mpg.de These effects are incorporated into first-principles calculations through various theoretical frameworks. mpg.de

The choice of the exchange-correlation (XC) functional within DFT is also a critical factor that influences the accuracy of the calculated properties. nih.gov For strongly correlated electron systems like those containing rare-earth elements, standard approximations such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA) may not be sufficient to accurately describe the localized 4f electrons of dysprosium. youtube.com Therefore, more advanced methods like DFT+U, which adds an on-site Coulomb interaction term (U) to better account for electron correlations, are often employed. aps.org The selection of an appropriate XC functional is a key aspect of obtaining reliable predictions for the electronic and magnetic structure of DyNi₅. nih.gov

Furthermore, these calculations provide detailed information about the electronic band structure and the density of states (DOS), revealing the spin polarization of the electronic bands. aps.org The spin-polarized band structure shows how the energy bands are split for spin-up and spin-down electrons, which is the origin of the net magnetic moment in the material. The analysis of the band structure and DOS can identify the specific orbitals (e.g., Dy 4f, Ni 3d) that contribute to the magnetic properties near the Fermi level. aps.org

Computational Simulation of Magnetic Behavior

Beyond static electronic structure calculations, computational simulations are employed to model the dynamic and temperature-dependent magnetic properties of DyNi₅, providing a deeper understanding of its complex magnetic behavior.

The molecular field theory (MFT) provides a simplified yet insightful framework for analyzing the exchange interactions in magnetic materials. aps.org In this approximation, the interaction of a given magnetic moment with all other moments in the crystal is replaced by an effective "molecular field." aps.org This approach has been successfully applied to analyze the temperature dependence of magnetization in various rare-earth intermetallic compounds. osti.gov

For DyNi₅, the molecular field approximation can be used to model the ferrimagnetic coupling between the dysprosium and nickel sublattice magnetizations. By fitting the theoretical model to experimental magnetization data, it is possible to extract the molecular field coefficients, which quantify the strength of the intra- and inter-sublattice exchange interactions. osti.gov This analysis helps in understanding the competition between different magnetic interactions that leads to the observed magnetic ordering and compensation temperature.

Table 1: Representative Data from Molecular Field Theory Analysis

ParameterDescriptionTypical Value Range
λDy-DyMolecular field coefficient for Dy-Dy interactionVaries with model
λNi-NiMolecular field coefficient for Ni-Ni interactionVaries with model
λDy-NiMolecular field coefficient for Dy-Ni interactionVaries with model

Note: The specific values of molecular field coefficients for DyNi₅ would be determined by fitting to experimental data within a particular MFT model.

The theory of spin fluctuations provides a more advanced description of magnetism in metals, going beyond the static picture of the molecular field approximation. nih.govnih.gov This theory considers the thermally induced fluctuations of the magnitude and orientation of the local magnetic moments. researchgate.net Spin fluctuation models are particularly important for understanding the magnetic properties of itinerant electron systems and materials near a magnetic instability. nih.govaps.org

While specific spin fluctuation model simulations for DyNi₅ are not extensively documented in readily available literature, the theoretical framework is applicable. Such simulations would involve calculating the dynamical spin susceptibility, which describes the response of the spin system to a time- and space-varying magnetic field. nih.gov These simulations could provide insights into the nature of magnetic excitations (spin waves) and their role in the thermodynamic properties of DyNi₅. researchgate.net

To obtain a more fundamental understanding of the magnetic interactions in DyNi₅, ab initio calculations of exchange parameters within a model Hamiltonian, such as the Heisenberg model, can be performed. arxiv.org This approach involves calculating the total energy of different spin configurations of the crystal and mapping these energies onto the model Hamiltonian to extract the exchange coupling constants (Jij) between pairs of magnetic atoms. arxiv.org

These first-principles calculations can provide a detailed picture of the distance and site dependence of the exchange interactions, including the strong f-d exchange interaction between the localized 4f electrons of dysprosium and the itinerant 3d electrons of nickel, as well as the d-d interaction between nickel atoms. The calculated exchange parameters can then be used as input for larger-scale simulations, such as Monte Carlo simulations, to predict temperature-dependent magnetic properties like the Curie temperature and magnetization curves.

Research on Ternary and Substituted Dysprosium Nickel Compounds Dyxni5 Xxy

Dysprosium-Nickel-Aluminum Systems (DyNi₅₋ₓAlₓ)

The substitution of nickel by aluminum in the DyNi₅ intermetallic compound leads to profound alterations in its structural and magnetic properties, driven by changes in the electronic band structure.

Structural Transitions and Magnetic Properties

The DyNi₅₋ₓAlₓ system exhibits a structural transition dependent on the aluminum concentration. For lower aluminum content (x ≤ 1.5), the compounds retain the hexagonal CaCu₅-type crystal structure (space group P6/mmm) of the parent DyNi₅. researchgate.netscispace.com However, as the aluminum concentration increases (x ≥ 2), a transition to the HoNi₂.₆Ga₂.₄-type structure is observed. researchgate.netscispace.com This structural change is accompanied by a significant evolution in the magnetic properties of the material.

The parent compound, DyNi₅, is ferrimagnetically ordered, with the magnetic moments of the dysprosium atoms aligned antiparallel to the smaller moments of the nickel atoms. researchgate.netscispace.com The Curie temperature (T_C), which marks the transition to a paramagnetic state, is relatively low in the RNi₅ series. In DyNi₅₋ₓAlₓ compounds with the CaCu₅-type structure (x < 2), the saturation magnetic moments per formula unit at very low temperatures are approximately 9.2 µB. researchgate.netscispace.com This value is consistent with theoretical calculations and indicates that crystal field effects are negligible.

With increasing aluminum content, particularly for x ≥ 2, a mictomagnetic-like behavior emerges, becoming the dominant magnetic characteristic in DyNi₂Al₃. researchgate.netscispace.com This suggests a more complex magnetic ordering, likely arising from competing magnetic interactions and local environmental effects introduced by the random substitution of nickel with non-magnetic aluminum. The effective magnetic moments of the nickel atoms, as determined from the paramagnetic susceptibility above the Curie temperature, show a marked decrease with increasing aluminum concentration, falling from 2.11 µB/atom for x=0 to 0.87 µB/atom for x=2.5. researchgate.netscispace.com

Table 1: Structural and Magnetic Properties of DyNi₅₋ₓAlₓ Compounds

Compound Crystal Structure Type a (Å) c (Å) Curie Temperature (T_C) (K)
DyNi₅ CaCu₅ - - 11
DyNi₄Al CaCu₅ - - 15
DyNi₃.₅Al₁.₅ CaCu₅ - - 13
DyNi₃Al₂ YCo₃Ga₂ - - 8
DyNi₂.₅Al₂.₅ YCo₃Ga₂ - - 2.1

Note: Data compiled from various research findings. Dashes indicate data not specified in the provided sources.

Electronic Structure Modifications upon Al Substitution

The changes in the magnetic properties of DyNi₅₋ₓAlₓ are fundamentally rooted in the modification of the electronic structure upon aluminum substitution. Band structure calculations reveal a strong hybridization between the Ni 3d and Al 3p electronic states. researchgate.netscispace.com This hybridization is a key factor in the reduction of the magnetic moment on the nickel sites.

In DyNi₅, the nickel atoms at the two different crystallographic sites (2c and 3g) possess small magnetic moments that are induced by the strong magnetic moment of the dysprosium 4f electrons, mediated through the polarization of the Dy 5d band. researchgate.netscispace.com The Dy 5d band is polarized parallel to the 4f moment. The nickel moments at the 2c and 3g sites are oriented antiparallel to the dysprosium moment. researchgate.netscispace.com

Dysprosium-Nickel-Gallium Systems (DyNi₅₋ₓGaₓ)

The substitution of nickel with gallium in DyNi₅ results in significant crystallographic changes and a varied response to hydrogen absorption, highlighting the influence of the substituting element on the material's properties.

Dysprosium-Nickel-Copper Systems (DyNi₅₋ₓCuₓ)

The partial substitution of nickel by copper in DyNi₅ provides another avenue to modify the electronic and, consequently, the optical properties of the intermetallic compound.

Electronic Structure and Optical Properties Evolution

Spin-polarization calculations of the electronic structure for DyNi₅₋ₓCuₓ (for x = 0, 1, 2) have been performed, taking into account the strong electron correlations in the 4f shell of the dysprosium ion. researchgate.net These theoretical studies are complemented by experimental investigations of the spectral properties using optical ellipsometry over a wide wavelength range (0.22-16 µm). researchgate.net

The results establish that the partial substitution of nickel with copper atoms leads to a significant modification of the optical absorption spectra. researchgate.net The initial binary compound, DyNi₅, is a ferromagnet with a Curie temperature of approximately 13 K. researchgate.net The introduction of copper alters the electronic and structural parameters, which in turn affects the magnetic properties.

The optical conductivity spectra, σ(E), reveal distinct changes with increasing copper content. In the parent DyNi₅, absorption peaks are observed around 1.5 eV and 3.5 eV. researchgate.net Upon substitution with copper (x=1), the intensity of the first peak at 1.5 eV significantly decreases, and by x=2, this feature nearly vanishes, leaving only a small shoulder. researchgate.net Conversely, a new absorption feature appears in the ternary alloys around 2.5 eV, which is absent in the binary compound. This feature starts as a "shoulder" at x=1 and develops into a distinct peak at x=2. researchgate.net

These changes in the optical spectra are interpreted based on the calculated electronic densities of states. The modifications in the optical conductivity are attributed to the altered contributions of the Ni 3d and Cu 3d bands to the electronic transitions. The evolution of the optical properties provides insight into the changes in the electronic band structure resulting from the substitution of nickel by copper. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name Chemical Formula
Dysprosium-nickel (1/5) DyNi₅
Dysprosium-nickel-aluminum DyNi₅₋ₓAlₓ
Dysprosium-nickel-gallium DyNi₅₋ₓGaₓ
Dysprosium-nickel-copper DyNi₅₋ₓCuₓ
Yttrium-cobalt-gallium YCo₃Ga₂
Holmium-nickel-gallium HoNi₂.₆Ga₂.₄

Impact on Nickel Magnetic Moments

The introduction of a third element by substituting nickel has a pronounced effect on nickel's magnetic moment. When nickel is replaced by aluminum (Al) in DyNi₅₋ₓAlₓ compounds, the magnetic moments on the nickel atoms decrease rapidly as the aluminum content (x) increases. libretexts.org For instance, in DyNi₄Al, the total nickel contribution to the magnetization is only about 0.14 µB per formula unit, and it becomes nearly zero for compounds where x is greater than or equal to 2. libretexts.org Similarly, substituting nickel with silicon (Si) in compounds like DyNi₄Si also leads to a rapid decrease in the nickel magnetic moments. znaturforsch.com

Interestingly, the extent of this reduction can be highly sensitive to the specific location of the substituting atoms, especially at lower concentrations. In DyNi₅₋ₓAlₓ, when x is 1 or 2, the decrease in nickel's magnetic moment is straightforward. However, at lower concentrations like x=0.33 or x=0.5, the effect is strongly dependent on which crystallographic site the aluminum atoms occupy. znaturforsch.com This highlights the critical role of the local atomic environment in determining the magnetic behavior of nickel in these substituted compounds.

Table 1: Effect of Substitution on Nickel Magnetic Moment

Compound SeriesSubstituting Element (X)Effect on Ni Magnetic MomentReference
DyNi₅₋ₓAlₓAluminum (Al)Rapid decrease with increasing Al content; negligible for x ≥ 2. libretexts.org libretexts.org
DyNi₅₋ₓSiₓSilicon (Si)Rapid decrease upon substitution. znaturforsch.com znaturforsch.com

Dysprosium-Lanthanum-Nickel Pseudobinary Compounds (DyₓLa₁₋ₓNi₅)

Spin Fluctuation to Ferrimagnetic Transition

The substitution of the magnetic dysprosium (Dy) ion with the non-magnetic lanthanum (La) ion in the DyₓLa₁₋ₓNi₅ series induces a significant evolution in magnetic behavior. The parent compound LaNi₅ does not exhibit long-range magnetic order; instead, it is characterized as a system with prominent spin fluctuations. znaturforsch.com In contrast, DyNi₅ is a ferrimagnetically ordered compound.

Research on nanocrystalline DyₓLa₁₋ₓNi₅ compounds prepared by mechanical milling has shown a clear transition between these two states. As dysprosium is introduced into the LaNi₅ matrix, the system undergoes a transition from the spin fluctuation behavior of LaNi₅ to ferrimagnetic ordering. znaturforsch.com This transition to a magnetically ordered state is observed to occur for dysprosium concentrations of x ≥ 0.2. znaturforsch.com

Lanthanum 5d Band Polarization and Exchange Interactions

The magnetic coupling in rare earth (R) and transition metal (T) compounds like DyNi₅ is primarily governed by an indirect exchange mechanism. This interaction is described by the 4f-5d-3d model, where the magnetic moments of the rare earth's 4f electrons interact with the 3d electrons of the transition metal. nih.gov This coupling is not direct but is mediated by the polarization of the rare earth's own 5d electron band. nih.gov

In DyNi₅, the strong magnetic moment of the Dy 4f electrons induces a polarization in the Dy 5d band. libretexts.org This polarized 5d band then hybridizes with the Ni 3d band, establishing the ferrimagnetic coupling between the two elements. libretexts.orgnih.gov

Dysprosium-Nickel-Tin Intermetallic Series

Synthesis and Complex Crystal Structures

Ternary intermetallic compounds containing a rare earth element, a transition metal, and a p-block element like tin (Sn) form a large family of materials with diverse and often complex crystal structures. znaturforsch.com The synthesis of these bulk ternary stannides (tin-containing compounds) typically involves high-temperature methods. Common techniques include arc-melting the constituent elements in a protective inert atmosphere, often followed by a long-duration annealing process at a high temperature to ensure homogeneity and structural ordering. researchgate.net Another established method, particularly for tin-rich compounds, is the tin-flux technique, where the elements are reacted within an excess of molten tin, which acts as a solvent. znaturforsch.com

While a wide variety of rare earth-nickel-tin compounds have been studied, specific and detailed crystallographic data for the Dysprosium-Nickel-Tin (Dy-Ni-Sn) system is not extensively documented in readily available literature. The structures of ternary stannides can be quite complex, sometimes forming three-dimensional networks of transition metal and tin atoms, with the larger rare earth atoms filling the channels within this network. znaturforsch.com

Structural Relationships within the CaCu₅ Family Derivatives

Many ternary intermetallic structures can be understood as derivatives of simpler, more fundamental binary crystal structures. nih.gov The hexagonal CaCu₅ structure type is a particularly common parent structure for a vast number of ternary compounds, including those with rare earths and transition metals. nih.gov These derivative structures are formed through ordered substitution of atoms onto the sites of the parent lattice, sometimes accompanied by slight distortions.

For example, the RNi₄Si (R = Rare Earth) series of compounds are known to crystallize in the YNi₄Si-type structure, which is a recognized orthorhombic derivative of the CaCu₅ structure. nih.gov This shows a clear structural pathway where a ternary compound's lattice is a modification of the simpler CaCu₅ arrangement. Similarly, some high-entropy intermetallics based on Sm₂Co₁₇ can be stabilized into a disordered hexagonal CaCu₅ type structure. rsc.org Given these examples, it is plausible that compounds within the Dy-Ni-Sn series could also form structures that are derivatives of the CaCu₅ family, although specific structural determinations would be required for confirmation.

Outlook and Future Research Directions in Dysprosium Nickel 1/5 Research

Elucidating Complex Magnetism and Anisotropy Mechanisms

A primary focus of future research will be to further unravel the intricate magnetic behaviors inherent in DyNi₅. The compound is known as a planar ferrimagnet with a relatively low Curie temperature. The magnetic properties arise from the complex interplay between the localized 4f electrons of the dysprosium ions and the 3d electrons of the nickel sublattice.

Future investigations will likely employ advanced characterization techniques to probe these interactions with greater precision. Understanding the crystal electric field effects is crucial, as they are largely responsible for the magnetic anisotropy, which dictates the orientation of the magnetic moments within the crystal lattice. Research into the shape anisotropy of faceted magnetic nanoparticles suggests that even subtle changes in particle morphology can induce significant variations in magnetic behavior, a principle that could be applied to nanostructured DyNi₅. rsc.org A deeper comprehension of these mechanisms is essential for tailoring the magnetic response of DyNi₅ for specific applications.

Advanced Materials Design through Compositional and Structural Engineering

Building on existing knowledge, a significant avenue of future research lies in the strategic design of new materials through compositional and structural modifications of the base DyNi₅ compound. This approach, often termed materials engineering, involves the substitution of dysprosium or nickel with other elements to tune the material's properties.

Development of Novel Computational Frameworks for Correlated Electron Systems

The fascinating magnetic properties of DyNi₅ stem from the strong electronic correlations of the 4f electrons of dysprosium. To accurately model and predict these properties, the development of more sophisticated computational frameworks is necessary. While existing methods have provided valuable insights, they are often challenged by the complexity of such correlated electron systems.

Future research will focus on creating and refining computational tools that can handle the intricate interplay of electronic and magnetic interactions. Hybrid methods that combine different theoretical approaches are showing promise. For instance, the hybrid genetic algorithm-based support vector regression (GSVR) has been used to model the magnetocaloric effect in dysprosium-based intermetallic alloys. plos.org Such intelligent computational methods can circumvent experimental challenges and accelerate the discovery and optimization of new materials for applications like magnetic refrigeration. plos.org

Exploration of New Ternary and Quaternary DyNi₅-based Intermetallic Systems

The exploration of new ternary (three-element) and quaternary (four-element) intermetallic systems based on DyNi₅ represents a promising frontier. By introducing additional elements into the Dy-Ni system, researchers can create a vast array of new compounds with potentially novel properties. Dysprosium and nickel are known to form a series of intermetallic compounds, with DyNi₅ being one of the most stable. mdpi.com

Studies have already demonstrated that the partial substitution of nickel with elements like aluminum or copper in DyNi₅ leads to the formation of ternary compounds with modified magnetic properties and, in some cases, different crystal structures. These new systems are critical for expanding the library of available magnetic materials. The electrochemical synthesis of various DyₓNiᵧ intermetallic phases has been demonstrated, and these techniques could be adapted to produce new ternary and quaternary compounds. researchgate.net This exploration is vital for discovering materials with enhanced performance for a variety of technological applications.

Q & A

Q. How can researchers ethically incorporate prior findings into new DyNi₅ studies?

  • Methodological Answer : Critically evaluate existing data for methodological biases (e.g., uncalibrated SQUID sensors). Cite primary sources for structural data rather than reviews, and use tools like SciFinder to trace foundational studies. Design experiments to fill gaps identified in databases (e.g., absent high-temperature magnetic data) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.